8-Benzyloxy-2-oxo-1H-quinoline

Übersicht

Beschreibung

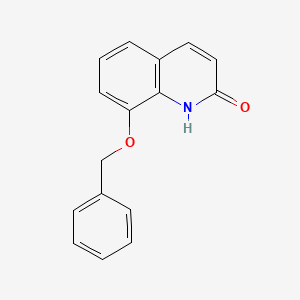

8-Benzyloxy-2-oxo-1H-quinoline is a chemical compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzyloxy group at the 8-position and the oxo group at the 2-position of the quinoline ring system imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyloxy-2-oxo-1H-quinoline typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline.

Benzylation: The hydroxyl group at the 8-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The resulting 8-benzyloxyquinoline is then oxidized to introduce the oxo group at the 2-position.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo further oxidation reactions to form quinoline derivatives with additional functional groups.

Reduction: The compound can be reduced to form 8-benzyloxy-2-hydroxyquinoline.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alkyl halides, amines, thiols.

Major Products:

Oxidation Products: Quinoline derivatives with additional oxo or hydroxyl groups.

Reduction Products: 8-benzyloxy-2-hydroxyquinoline.

Substitution Products: Quinoline derivatives with various functional groups replacing the benzyloxy group.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial and Anticancer Potential

Research indicates that 8-Benzyloxy-2-oxo-1H-quinoline exhibits notable biological activities, particularly as an antimicrobial and anticancer agent. Studies have documented its ability to inhibit cell proliferation in various cancer cell lines, suggesting its utility in cancer therapy. The compound's interactions with enzymes and receptors are crucial for understanding its pharmacological effects, including potential binding to DNA or RNA polymerases.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. Results showed that the compound significantly inhibited cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents. This supports further investigation into its mechanism of action and potential clinical applications .

Biochemical Research

Synthesis of Novel Derivatives

This compound serves as a precursor for synthesizing novel quinoline derivatives through various chemical reactions, including copper-catalyzed annulation reactions. These derivatives may exhibit enhanced biological activities or serve as functional materials in different applications .

Material Science Applications

The unique properties of this compound, such as rigidity and potential for electronic modification, make it an interesting candidate for developing new functional materials. Researchers are exploring its use in organic electronics and photonic devices due to its favorable electronic properties.

Wirkmechanismus

The mechanism of action of 8-benzyloxy-2-oxo-1H-quinoline involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: Known for its antimicrobial properties and used as a reference compound in studies involving 8-benzyloxy-2-oxo-1H-quinoline.

8-Methoxyquinoline: Another derivative of quinoline with similar biological activities but different chemical properties due to the presence of a methoxy group instead of a benzyloxy group.

Uniqueness: this compound is unique due to the presence of both the benzyloxy and oxo groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Biologische Aktivität

Overview

8-Benzyloxy-2-oxo-1H-quinoline (CAS No. 63404-84-2) is a quinoline derivative with notable biological activities, particularly in antimicrobial and anticancer applications. Its molecular formula is C₁₆H₁₃NO₂, and it has a molecular weight of 251.28 g/mol. This compound has been studied for its potential therapeutic effects, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with microbial cells and cancer cells:

Antimicrobial Activity:

- Target Organisms: It exhibits activity against both gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) and gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis), as well as fungi like Aspergillus niger .

- Mode of Action: The compound disrupts essential biochemical pathways in these organisms, leading to cell death. This disruption often involves interference with cell wall synthesis and metabolic processes .

Anticancer Activity:

- Cancer Cell Lines: Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including HL-60, Hep3B, H460, and COLO 205. Notably, some derivatives exhibited IC50 values less than 1 μM against these cancer cells while showing minimal toxicity to normal human cells .

- Mechanistic Insights: The anticancer effects are linked to the compound's ability to disrupt microtubule assembly and induce cell cycle arrest, particularly at the G2/M phase. This is mediated through intrinsic and extrinsic apoptotic pathways involving caspase activation .

Antimicrobial Studies

A comparative study highlighted the antimicrobial efficacy of this compound against various pathogens:

| Organism | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Effective | |

| Escherichia coli | Effective | |

| Staphylococcus aureus | Effective | |

| Aspergillus niger | Effective |

Anticancer Studies

In vitro studies demonstrated the potency of this compound derivatives against cancer cells:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 9b | COLO 205 | < 1 | Microtubule disruption |

| 11e | COLO 205 | < 1 | G2/M arrest, apoptosis |

| 9c | Hep3B | < 1 | Caspase activation |

| - | Detroit 551 | > 50 | Non-toxic to normal cells |

These findings indicate that certain derivatives are highly selective for cancer cells while sparing normal cells, which is critical for therapeutic applications .

Case Studies

Case Study: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial counts compared to untreated controls, suggesting its potential as an effective antibacterial agent.

Case Study: Cancer Cell Apoptosis

Another study focused on the apoptotic effects of a specific derivative (compound 11e ) on COLO 205 cells. Flow cytometry analysis indicated that treatment with this compound led to increased Annexin V staining, confirming the induction of apoptosis through both intrinsic and extrinsic pathways.

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The oxo group at position 2 and benzyloxy moiety at position 8 undergo selective redox transformations:

-

Oxidation : Under acidic or catalytic conditions, the 2-oxo group can be further oxidized to introduce carboxyl or ketone functionalities. For example, treatment with KMnO₄ in H₂SO₄ yields 8-benzyloxy-2-carboxyquinoline .

-

Reduction : NaBH₄ or LiAlH₄ reduces the 2-oxo group to a hydroxyl group, forming 8-benzyloxy-2-hydroxyquinoline. This product serves as a precursor for alkylation or glycosylation .

Nucleophilic Substitution and Alkylation

The benzyloxy group undergoes regioselective substitution:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃/DMF, 2-bromoacetophenone | 8-Benzyloxy-2-(2-oxo-2-phenylethoxy)quinoline | 75% | |

| Chloroacetone, K₂CO₃ | 8-Benzyloxy-2-(1-oxoprop-2-yloxy)quinoline | 68% |

Key findings:

-

Exclusive O²-alkylation occurs due to steric hindrance from the 8-benzyloxy group, preventing N¹-alkylation .

-

Electron-withdrawing substituents on the benzyl ring enhance reaction rates .

Epoxidation and Ring-Opening Reactions

The compound’s α,β-unsaturated ketone system enables epoxidation:

-

Epoxidation : Reaction of 8-benzyloxy-5-(2-bromoacetyl)quinolin-2-one with borane-dimethyl sulfide complex yields 8-benzyloxy-5-(R)-oxiranylcarbostyril (81% yield, 95% ee) .

-

Ring-opening : Epoxides react with nucleophiles (e.g., amines, thiols) to generate diols or thioethers, expanding structural diversity .

Biological Activity Through Functionalization

Derivatives exhibit pharmacological potential:

-

Anticancer agents : 4-substituted benzyloxyquinolin-2(1H)-ones disrupt microtubule assembly (e.g., compound 11e shows IC₅₀ = 12 nM against COLO 205 cells) .

-

Antimicrobial activity : Substitution with electron-deficient aryl groups enhances potency against Gram-positive bacteria .

Structural Characterization and Mechanistic Insights

Eigenschaften

IUPAC Name |

8-phenylmethoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMMIDJMOWVQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447342 | |

| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63404-84-2 | |

| Record name | 8-(Phenylmethoxy)-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.